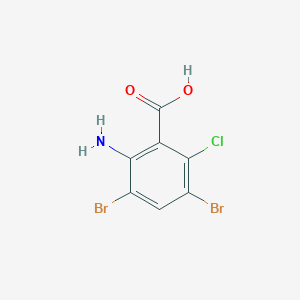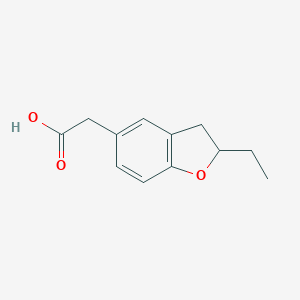
呋罗芬那
描述
Furofenac, also known as SAS 650, is a compound with notable antiplatelet-aggregation and anti-inflammatory activities. It is characterized by its low ulcerogenic potential, making it a promising candidate in the field of non-steroidal anti-inflammatory drugs (NSAIDs). The compound’s mechanism of action involves the modulation of the platelet cyclooxygenase pathway .
科学研究应用
Furofenac has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex furan derivatives.
Biology: Studied for its effects on platelet aggregation and inflammation.
Medicine: Investigated for its potential as an anti-inflammatory and antiplatelet agent with reduced gastrointestinal side effects.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug design studies .
作用机制
Target of Action
Furofenac, also known as SAS 650, primarily targets the platelet cyclooxygenase pathway . This pathway plays a crucial role in the production of thromboxanes, which are involved in platelet aggregation and clot formation.
Mode of Action
Furofenac modulates the platelet cyclooxygenase pathway . By interacting with this pathway, Furofenac can influence the production of thromboxanes, thereby affecting platelet aggregation.
Biochemical Pathways
The primary biochemical pathway affected by Furofenac is the cyclooxygenase pathway in platelets . This pathway is responsible for the production of thromboxanes, which are key players in the process of blood clotting. By modulating this pathway, Furofenac can influence the aggregation of platelets and thus the formation of blood clots.
Result of Action
The modulation of the platelet cyclooxygenase pathway by Furofenac results in altered platelet aggregation . This can have significant effects at the molecular and cellular level, potentially influencing the formation of blood clots.
生化分析
Biochemical Properties
Furofenac plays a significant role in biochemical reactions, particularly in the modulation of the platelet cyclooxygenase pathway . This interaction with the cyclooxygenase pathway suggests that Furofenac may interact with enzymes and proteins involved in this pathway.
Molecular Mechanism
The molecular mechanism of Furofenac involves the modulation of the platelet cyclooxygenase pathway . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its known mechanism of action involving the modulation of the platelet cyclooxygenase pathway , it is likely that Furofenac interacts with enzymes or cofactors involved in this pathway.
准备方法
Synthetic Routes and Reaction Conditions
Furofenac can be synthesized through various methods involving the formation of furan rings. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst such as p-toluenesulfonic acid. Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions .
Industrial Production Methods
Industrial production of furofenac typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Catalysts and reaction conditions are carefully controlled to ensure consistent production quality .
化学反应分析
Types of Reactions
Furofenac undergoes various chemical reactions, including:
Oxidation: Furofenac can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert furofenac into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities and chemical properties .
相似化合物的比较
Furofenac is unique among NSAIDs due to its low ulcerogenic potential and specific mechanism of action. Similar compounds include:
Aspirin: Also inhibits cyclooxygenase but has higher ulcerogenic potential.
Ibuprofen: Another NSAID with anti-inflammatory properties but different side effect profiles.
Naproxen: Similar anti-inflammatory effects but with distinct pharmacokinetic properties.
Furofenac’s uniqueness lies in its balanced profile of efficacy and safety, making it a valuable compound for further research and development .
属性
IUPAC Name |
2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXHLQMZLTSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866602 | |
| Record name | Furofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56983-13-2, 200959-05-3, 200959-06-4 | |
| Record name | Furofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56983-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furofenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056983132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUROFENAC, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY65CGG61J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUROFENAC, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUROFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological activities of Furofenac?
A1: Furofenac exhibits both antiplatelet-aggregation and anti-inflammatory activities, coupled with a reduced potential for causing ulcers compared to some other anti-inflammatory drugs. []
Q2: How is Furofenac metabolized in different species?
A2: Research indicates that the metabolic pathways of Furofenac vary across species. In humans and dogs, the primary metabolic products found in urine are conjugation compounds of the drug. Conversely, hydroxylated derivatives are the main metabolites detected in rat urine. []
Q3: Where can I find more information about the chemical structure and synthesis of Furofenac and its derivatives?
A3: A study published on the metabolism and analogs of Furofenac provides details about the synthesis and chemical characteristics of the drug and its hydroxylated derivatives. The research employed techniques such as TLC, GLC, high-pressure liquid chromatography, and GLC-mass spectrometry to analyze urine extracts and compare them to synthesized reference compounds. [] This information can be valuable for understanding the structure-activity relationships of Furofenac and potentially designing novel derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



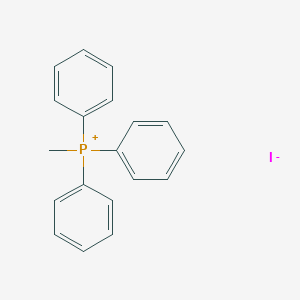
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)
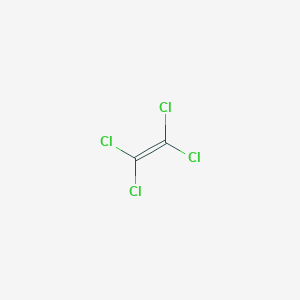
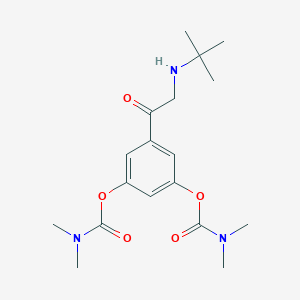
![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)

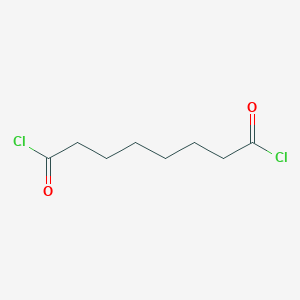
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
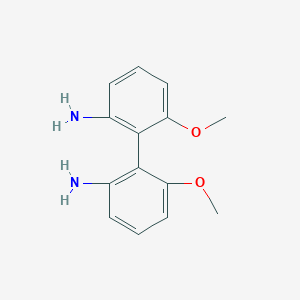
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
